6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid 6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1343804-87-4
VCID: VC2859722
InChI: InChI=1S/C10H10ClNO3/c11-8-5-4-7(10(13)14)9(12-8)15-6-2-1-3-6/h4-6H,1-3H2,(H,13,14)
SMILES: C1CC(C1)OC2=C(C=CC(=N2)Cl)C(=O)O
Molecular Formula: C10H10ClNO3
Molecular Weight: 227.64 g/mol

6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid

CAS No.: 1343804-87-4

Cat. No.: VC2859722

Molecular Formula: C10H10ClNO3

Molecular Weight: 227.64 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid - 1343804-87-4

Specification

CAS No. 1343804-87-4
Molecular Formula C10H10ClNO3
Molecular Weight 227.64 g/mol
IUPAC Name 6-chloro-2-cyclobutyloxypyridine-3-carboxylic acid
Standard InChI InChI=1S/C10H10ClNO3/c11-8-5-4-7(10(13)14)9(12-8)15-6-2-1-3-6/h4-6H,1-3H2,(H,13,14)
Standard InChI Key FZLADSJVOIUUHJ-UHFFFAOYSA-N
SMILES C1CC(C1)OC2=C(C=CC(=N2)Cl)C(=O)O
Canonical SMILES C1CC(C1)OC2=C(C=CC(=N2)Cl)C(=O)O

Introduction

6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid is a synthetic organic compound with the CAS number 1343804-87-4. It belongs to the pyridine family, which is a class of heterocyclic aromatic compounds. This compound is characterized by its unique structure, featuring a cyclobutoxy group attached to the pyridine ring, along with a carboxylic acid group and a chlorine atom.

Synthesis and Reactions

6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid can undergo various chemical reactions, such as esterification. In esterification, it reacts with alcohols to form esters, which are commonly used in pharmaceutical and chemical industries. The synthesis of this compound typically involves complex organic reactions that require precise conditions to ensure high purity and yield.

Applications and Research Findings

While specific applications of 6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid are not widely documented, compounds with similar structures are often explored for their potential in pharmaceuticals, agrochemicals, and materials science. The presence of a carboxylic acid group and a chlorine atom makes it a versatile intermediate for further chemical modifications.

Availability and Suppliers

This compound is available from various chemical suppliers, including AK Scientific and Ambeed, where it is listed with its CAS number and purity specifications . Suppliers often provide detailed product information, including storage conditions and shipping details.

Safety and Handling

Handling 6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid requires appropriate safety precautions, as it may pose risks similar to other organic compounds. It is essential to follow standard laboratory safety protocols when handling this compound, including wearing protective gear and ensuring proper ventilation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator